molecular formula C27H26N2O3 B12907193 5-Acetyl-3,3-diphenyl-1-(morpholinomethyl)-2-indolinone CAS No. 81252-98-4

5-Acetyl-3,3-diphenyl-1-(morpholinomethyl)-2-indolinone

Cat. No.: B12907193
CAS No.: 81252-98-4
M. Wt: 426.5 g/mol
InChI Key: HIMCSPTVSJLNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of an acetyl group, a morpholinomethyl group, and two phenyl groups attached to an indolin-2-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolin-2-one Core: This can be achieved by cyclization of an appropriate precursor, such as 2-aminobenzophenone, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Morpholinomethyl Group: This step involves the reaction of the indolin-2-one derivative with morpholine and formaldehyde under Mannich reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or morpholinomethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolin-2-one derivatives.

Scientific Research Applications

5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-1,3,4-thiadiazole derivatives: Known for their anti-inflammatory activity.

    Benzodioxole derivatives: Investigated for their COX inhibitory and cytotoxic activities.

    Pyrimidine derivatives: Exhibiting a range of pharmacological effects, including antibacterial and antiviral activities.

Uniqueness

5-Acetyl-1-(morpholinomethyl)-3,3-diphenylindolin-2-one is unique due to its specific structural features, such as the combination of an indolin-2-one core with acetyl and morpholinomethyl groups

Properties

CAS No.

81252-98-4

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

5-acetyl-1-(morpholin-4-ylmethyl)-3,3-diphenylindol-2-one

InChI

InChI=1S/C27H26N2O3/c1-20(30)21-12-13-25-24(18-21)27(22-8-4-2-5-9-22,23-10-6-3-7-11-23)26(31)29(25)19-28-14-16-32-17-15-28/h2-13,18H,14-17,19H2,1H3

InChI Key

HIMCSPTVSJLNGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.